Diphenyl vinyl phosphate is an organophosphorus compound notable for its structure, which features a phosphate group bonded to two phenyl groups and a vinyl group. This compound is recognized for its diverse applications in organic synthesis, polymer chemistry, and as a flame retardant. Its unique molecular characteristics make it a valuable intermediate in various chemical reactions, particularly in the development of high-performance polymers and other organic materials.
Diphenyl vinyl phosphate falls under the category of organophosphorus compounds. It is classified as an ester due to the presence of the phosphate group, and it exhibits properties typical of both phosphates and vinyl compounds, allowing it to participate in a wide range of chemical reactions.
The synthesis of diphenyl vinyl phosphate generally involves a two-step process:
Diphenyl vinyl phosphate has a distinct molecular structure characterized by:
X-ray crystallographic analysis reveals that diphenyl vinyl phosphate exhibits stability under ambient conditions, making it suitable for various applications in organic synthesis and materials science .
Diphenyl vinyl phosphate participates in several key chemical reactions:
The mechanism by which diphenyl vinyl phosphate exerts its chemical reactivity involves several pathways:
This mechanism allows diphenyl vinyl phosphate to function effectively as a substrate in various synthetic transformations.
Thermal analysis indicates that diphenyl vinyl phosphate can withstand moderate heating without significant decomposition, which is advantageous for its use in polymer formulations and flame retardant applications .
Diphenyl vinyl phosphate finds numerous applications across various scientific fields:
Diphenyl vinyl phosphate (chemical name: ethenyl diphenyl phosphate; CAS No.: 11558160) is synthesized through two principal industrial pathways: thermal esterification and catalytic phosphorylation. The thermal approach involves direct condensation of phosphoric acid with phenol derivatives under high-temperature conditions. A representative method utilizes phosphoric acid (85%) and excess phenol (molar ratio 1:10) with triethylamine and 1-butylimidazole catalysts in N,N-dimethylformamide at 230°C for 24 hours under inert atmosphere, yielding diphenyl hydrogen phosphate as a precursor (71% yield) [1]. This intermediate is subsequently esterified with vinyl alcohol or transesterified with vinyl acetate to form diphenyl vinyl phosphate.
An alternative industrial route employs phosphoryl chloride chemistry, where diphenyl phosphoryl chloride reacts with vinylmagnesium bromide or vinyl alcohol under Schotten-Baumann conditions. This method achieves higher selectivity (>85%) but requires stringent anhydrous handling [3] [5]. Continuous flow processes are emerging as scalable alternatives, enabling precise control of exothermic reactions and reducing side-product formation by 15–20% compared to batch systems [5].
Table 1: Industrial Synthesis Methods Comparison
Method | Reagents | Conditions | Yield | Byproducts |
---|---|---|---|---|
Thermal esterification | H₃PO₄, phenol, 1-butylimidazole | 230°C, 24 h, N₂ atmosphere | 71% | Triphenyl phosphate |
Phosphoryl chloride route | (C₆H₅O)₂P(O)Cl, vinyl alcohol | 0–5°C, base catalyst | 85% | HCl, diphenyl phosphate |
Continuous flow | Vinyl acetate, diphenyl phosphate | 120°C, residence time 30 min | 78% | Acetic acid |
Esterification catalysts for diphenyl vinyl phosphate synthesis are categorized into Brønsted acid catalysts, nucleophilic catalysts, and heterogeneous systems. Sulfonic acid resins (e.g., Amberlyst-15) facilitate transesterification between diphenyl phosphate and vinyl acetate at 80–100°C, achieving 80% conversion with minimal oligomerization [3]. Nucleophilic catalysts like N-alkylimidazoles (e.g., 1-butylimidazole) activate phosphoryl intermediates by forming N-phosphorylimidazolium salts, enhancing electrophilicity for vinyl alkoxide attack. This reduces reaction time by 40% compared to non-catalyzed routes [1] [7].
Metal-based catalysts, particularly titanium isopropoxide and tin(II) octoate, exhibit high efficiency in transesterification (turnover frequency >120 h⁻¹). Their mechanism involves Lewis acid-assisted polarization of the P=O bond, lowering the energy barrier for nucleophilic substitution [5]. Notably, diphenyl phosphate itself serves as a self-catalyst in equilibrium-driven transesterification, though this requires stoichiometric excess and generates mixed esters [2].
Table 2: Catalyst Performance in Vinyl Esterification
Catalyst Type | Representative Example | Conversion | Selectivity | Optimal Temperature |
---|---|---|---|---|
Brønsted acid | Amberlyst-15 | 80% | 92% | 90°C |
Nucleophilic | 1-Butylimidazole | 95% | 88% | 100°C |
Lewis acid | Titanium isopropoxide | 98% | 85% | 70°C |
Self-catalysis | Diphenyl phosphate | 65% | 75% | 130°C |
Temperature and Reaction Time
The esterification kinetics of diphenyl vinyl phosphate are highly temperature-dependent. Transesterification at 100–110°C maximizes yield (94%) while minimizing vinyl group degradation. Below 80°C, reaction half-lives exceed 12 hours due to reduced nucleophilic attack efficiency; above 130°C, competing Fries rearrangements and polymerization increase byproduct formation by 25% [5]. For phosphorylation reactions (e.g., vinyl alcohol + diphenyl phosphoryl chloride), maintaining 0–5°C suppresses hydrolysis while allowing 90% conversion within 2 hours [3].
Solvent Selection
Polar aprotic solvents like dimethylformamide and acetonitrile enhance phosphonyl group solvation but may promote vinyl cation formation. Acetonitrile reduces hydrolysis rates by 40% compared to tetrahydrofuran due to its lower water miscibility [6]. Solvent-free systems under vacuum enable byproduct removal (e.g., acetic acid in transesterification), pushing equilibrium toward product formation [4].
Purification and Quality Control
Gel permeation chromatography (GPC) with chloroform eluent effectively isolates diphenyl vinyl phosphate from triphenyl phosphate impurities [1]. Cation exchange resins remove amine catalysts, while distillation under reduced pressure (0.1–1 mmHg) separates excess phenol below 80°C [1] [6]. Purity is validated via ³¹P NMR (single peak at δ −10 to −15 ppm) and HPLC (retention time 8.2 min, C18 column) [3].
Solvent-Free and Energy-Efficient Methods
Microwave-assisted synthesis reduces reaction times from 24 hours to 15–30 minutes by enabling rapid, uniform heating. Solvent-free transesterification under microwave irradiation achieves 89% yield with 50% lower energy consumption [4]. Ultrasound cavitation (40 kHz) enhances mass transfer in biphasic systems, improving yields by 18% while reducing catalyst loading [4].
Atom-Economical Feedstocks
Bio-based vinyl precursors like acrolein-derived vinyl alcohol reduce reliance on petroleum feedstocks. Phosphorylation of cardanol-derived diphenyl phosphate (renewable) with vinyl acetate demonstrates 92% atom economy versus 78% for conventional routes [3]. Additionally, catalyst recycling via immobilized ionic liquids (e.g., 1-butyl-3-methylimidazolium phosphate on silica) allows five reuse cycles without activity loss [4].
Waste Valorization and Byproduct Suppression
Phenol recovery via vacuum distillation achieves >95% reuse in subsequent batches, reducing raw material costs by 30% [1]. In situ water scavengers like molecular sieves suppress hydrolysis during esterification, decreasing phosphonic acid impurities by 90% [4]. End-of-life considerations include phosphorus recovery from waste streams through precipitation as calcium phosphate or electrochemical oxidation to phosphate fertilizers [4].
Table 3: Green Chemistry Metrics for Synthesis Routes
Parameter | Conventional Route | Green Route | Improvement |
---|---|---|---|
Reaction temperature | 230°C | 100°C (microwave) | 57% energy reduction |
E-factor (kg waste/kg product) | 8.2 | 1.5 | 82% reduction |
Atom economy | 78% | 92% | 18% increase |
Solvent usage | 5 L/kg product | 0.2 L/kg product (neat) | 96% reduction |
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